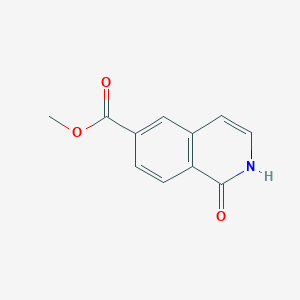

Methyl 1-oxo-1,2-dihydroisoquinoline-6-carboxylate

CAS No.: 1184920-35-1

Cat. No.: VC3243868

Molecular Formula: C11H9NO3

Molecular Weight: 203.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1184920-35-1 |

|---|---|

| Molecular Formula | C11H9NO3 |

| Molecular Weight | 203.19 g/mol |

| IUPAC Name | methyl 1-oxo-2H-isoquinoline-6-carboxylate |

| Standard InChI | InChI=1S/C11H9NO3/c1-15-11(14)8-2-3-9-7(6-8)4-5-12-10(9)13/h2-6H,1H3,(H,12,13) |

| Standard InChI Key | BQCAZZUXJIYHHO-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC2=C(C=C1)C(=O)NC=C2 |

| Canonical SMILES | COC(=O)C1=CC2=C(C=C1)C(=O)NC=C2 |

Introduction

| Identifier Type | Value |

|---|---|

| CAS Registry Number | 1184920-35-1 |

| Molecular Formula | C₁₁H₉NO₃ |

| Molecular Weight | 203.197 g/mol |

| HS Code | 2933790090 |

| IUPAC Name | Methyl 1-oxo-1,2-dihydro-6-isoquinolinecarboxylate |

| InChI Key | BQCAZZUXJIYHHO-UHFFFAOYSA-N |

The compound's CAS number (1184920-35-1) serves as its unique identifier in chemical databases and regulatory documentation, essential for tracking its presence in scientific literature and commercial catalogs .

Synonyms and Alternative Nomenclature

The compound is known by several systematic and common names in scientific literature and commercial catalogs:

-

1-Oxo-1,2-dihydro-isoquinoline-6-carboxylic acid methyl ester

-

1,2-Dihydro-1-oxo-6-isoquinolinecarboxylic acid methyl ester

-

Methyl 1-hydroxyisoquinoline-6-carboxylate

These alternative names reflect different naming conventions and highlight various structural aspects of the molecule, providing researchers with multiple ways to identify and search for this compound in scientific databases.

Physical and Chemical Properties

The physical and chemical properties of methyl 1-oxo-1,2-dihydroisoquinoline-6-carboxylate determine its behavior in various experimental conditions and influence its potential applications in research and development.

Basic Physical Properties

The compound exhibits the following physical characteristics:

| Property | Description |

|---|---|

| Physical State | Solid at room temperature |

| Appearance | White to off-white or light yellow solid |

| Recommended Storage Temperature | 4°C |

| Standard Purity | 98% (commercial grade) |

| Solubility | Limited information available in search results |

The solid state of the compound at room temperature suggests stability under standard laboratory conditions, which is advantageous for storage and handling in research settings .

Chemical Reactivity

As an isoquinoline derivative, methyl 1-oxo-1,2-dihydroisoquinoline-6-carboxylate contains several functional groups that determine its chemical reactivity:

-

The methyl ester group (-COOCH₃) at the 6-position is susceptible to hydrolysis under basic or acidic conditions, potentially yielding the corresponding carboxylic acid.

-

The lactam functionality (cyclic amide) in the isoquinoline ring system can participate in various reactions characteristic of amides, including nucleophilic substitutions under appropriate conditions.

-

The aromatic ring system provides sites for electrophilic aromatic substitution reactions, though the presence of electron-withdrawing groups may affect the regioselectivity and reaction rates.

These reactive sites make the compound versatile for chemical modifications in synthetic chemistry applications, particularly in the development of more complex molecular structures for pharmaceutical research.

Structural Characteristics

The structural features of methyl 1-oxo-1,2-dihydroisoquinoline-6-carboxylate are fundamental to understanding its chemical behavior and biological potential.

Core Structure

Methyl 1-oxo-1,2-dihydroisoquinoline-6-carboxylate features:

-

A bicyclic ring system comprising the dihydroisoquinoline core

-

A carbonyl (C=O) group at position 1, creating the lactam functionality

-

A methyl carboxylate group (-COOCH₃) at position 6 of the isoquinoline ring

-

A partially reduced isoquinoline system (1,2-dihydro) with a non-aromatic nitrogen-containing ring

This structural arrangement contributes to the compound's chemical properties and potential interactions with biological targets.

Structural Comparison with Related Compounds

It is important to distinguish methyl 1-oxo-1,2-dihydroisoquinoline-6-carboxylate from structurally similar compounds that differ in the position of functional groups or substituents:

| Compound | Key Structural Difference |

|---|---|

| Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate | Carboxylate group at position 4 instead of position 6 |

| 2-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid | Methyl group at position 2, carboxylic acid at position 3 |

| 1-oxo-1,2-dihydroisoquinoline-6-carboxylic acid | Carboxylic acid instead of methyl ester at position 6 |

These structural differences, though subtle, can significantly affect the compounds' chemical reactivity, physical properties, and potential biological activities, highlighting the importance of precise structural identification in chemical research .

| Application Area | Specific Use |

|---|---|

| Medicinal Chemistry | Building block for drug candidates |

| Pharmaceutical Research | Intermediate in active pharmaceutical ingredient synthesis |

| Organic Synthesis | Precursor for more complex heterocyclic compounds |

| Chemical Biology | Probe for studying biological systems |

| Biological Experiments | Research reagent for investigating cellular processes |

These applications highlight the compound's utility as a research tool and intermediate in various scientific fields, particularly those related to drug discovery and development .

| Supplier | Minimum Order Quantity | Additional Information |

|---|---|---|

| Amadis Chemical Co., Ltd. | 10 milligrams | For R&D use only |

| Suzhou Health Chemicals Co., Ltd. | Not specified | For food/pharmaceutical/cosmetical industry |

| BOC Sciences | Not specified | For research use only |

| ChemScene LLC | Not specified | Listed as preferred partner by Sigma-Aldrich |

This availability from multiple sources facilitates research access to the compound for various applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume